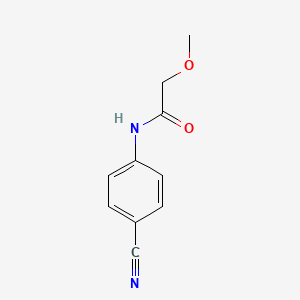
N-(4-cyanophenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-methoxyacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the reaction of 4-cyanophenylamine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:
Direct Treatment: The direct treatment of 4-cyanophenylamine with methyl cyanoacetate without solvent at room temperature can yield the target compound.
Stirring Without Solvent: Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the methylene group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be involved in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Reagents like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which can exhibit significant biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The cyano group and the methoxyacetamide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-cyanophenyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-cyanophenyl)thiourea: Contains a thiourea group instead of the methoxyacetamide moiety, leading to different chemical properties and applications.
Uniqueness
N-(4-cyanophenyl)-2-methoxyacetamide is unique due to the presence of both the cyano and methoxyacetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEGATFWVGWGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2702610.png)
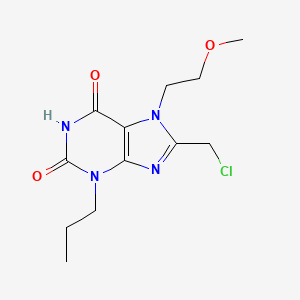
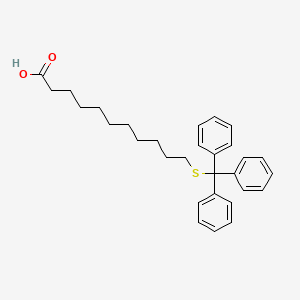
![4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2702614.png)
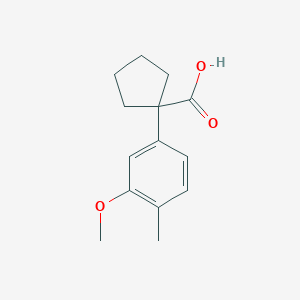
![N-[[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2702619.png)
![(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2702620.png)

![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2702626.png)
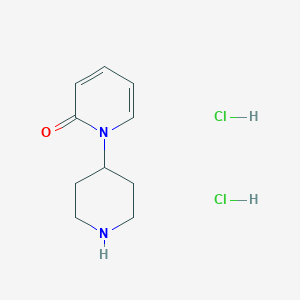
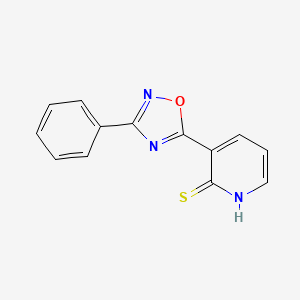
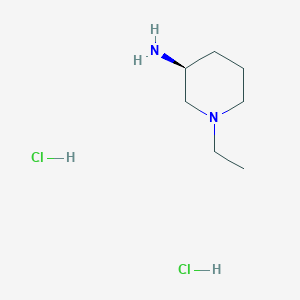
![N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2702631.png)
